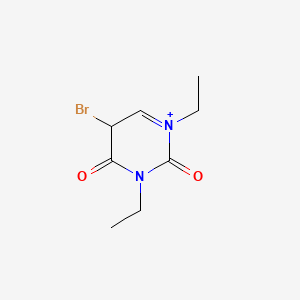

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as Br-DETHPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Br-DETHPY belongs to the class of tetrahydropyrimidine-2,4-diones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Studies

Microwave-Assisted Synthesis and Antimicrobial Evaluation : The bromination of tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones leads to the production of dibromo derivatives, which serve as precursors for the synthesis of spiro derivatives. These compounds were synthesized using microwave-assisted conditions, which improved reaction yields and reduced environmental impact. Some synthesized compounds displayed moderate antimicrobial activities (Faty, Rashed, & Youssef, 2015).

Synthesis of Anticancer Compounds : A compound with the structure 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione demonstrated significant anticancer activity against HL-60 and BEL-7402 cancer cells. Its structure was confirmed by various spectroscopic methods, and it formed a two-dimensional sheet structure via hydrogen bond interactions (Miao, Yan, & Zhao, 2010).

Novel Heterocyclic Compounds Synthesis : Novel dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones were synthesized via a three-component reaction, showcasing an efficient procedure and the versatility of related pyrimidine dione derivatives in synthesizing heterocyclic compounds (Mehrabi & Alizadeh-bami, 2015).

Chemical Properties and Applications

Fluorescent Probe Development : The development of a fluorescent probe based on pyrimidine-2,4-dione derivatives for selective and sensitive detection of Al3+ ions in both DMSO and aqueous solutions, highlighting the compound's potential in analytical chemistry (Upadhyay & Kumar, 2010).

Electrocatalytic Synthesis : Electrocatalytic cyclization of derivatives related to pyrimidine-2,4-dione resulted in the selective formation of spirobarbituric dihydrofurans, indicating the compound's utility in electrochemical synthesis processes (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).

properties

IUPAC Name |

5-bromo-1,3-diethyl-5H-pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5-6H,3-4H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWUAWJMGISFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(C=[N+](C1=O)CC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN2O2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)

![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)

![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)